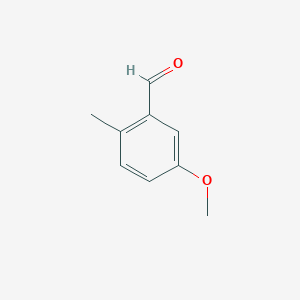

5-Methoxy-2-methylbenzaldehyde

Beschreibung

IUPAC Nomenclature

The systematic name This compound follows IUPAC rules for numbering substituents to achieve the lowest possible locants. The parent structure is benzaldehyde, with substituents identified as follows:

- Position 1 : Aldehyde group (-CHO).

- Position 2 : Methyl group (-CH₃).

- Position 5 : Methoxy group (-OCH₃).

Substituents are listed alphabetically (methoxy precedes methyl), resulting in the name This compound .

Alternative Names

Several synonyms and alternative identifiers are used in the literature:

| Identifier | Description |

|---|---|

| CAS 56724-09-5 | Primary registry identifier. |

| 2-Methyl-5-methoxybenzaldehyde | Alternative IUPAC name reflecting substituent order. |

| 6-Methyl-m-anisaldehyde | Trivial name emphasizing the methoxy group’s position in the m-anisaldehyde framework. |

| SCHEMBL2505574 | Computational identifier for database entries. |

| MFCD12547802 | MDL number for chemical databases. |

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic Data

No experimental X-ray crystallographic data for this compound is reported in the available literature. This absence limits direct insights into its three-dimensional conformation.

Predicted Conformational Features

Based on analogous benzaldehyde derivatives, the following structural features are inferred:

- Planar Aromatic Ring : The benzene ring remains planar, with delocalized π-electrons stabilizing the structure.

- Aldehyde Group Orientation : The -CHO group is likely coplanar with the aromatic ring due to resonance stabilization.

- Substituent Interactions :

- Methoxy Group (Position 5) : Engages in intramolecular or intermolecular hydrogen bonding if proton donors are present.

- Methyl Group (Position 2) : Introduces steric hindrance, potentially altering reaction pathways involving ortho-substituted positions.

Table 1: Key Molecular Properties

Challenges in Structural Elucidation

The lack of crystallographic data necessitates reliance on computational methods (e.g., DFT simulations) or spectroscopic techniques (NMR, IR) for conformational analysis. For example, NMR studies could reveal coupling constants between adjacent protons, while IR spectroscopy could confirm the aldehyde’s stretching frequency (~2800–2720 cm⁻¹).

Eigenschaften

IUPAC Name |

5-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-4-9(11-2)5-8(7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEYVMICIGLTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20492928 | |

| Record name | 5-Methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56724-09-5 | |

| Record name | 5-Methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Catalytic Methylation Using Palladium Catalysts (Related Analogues)

While specific literature on this compound is limited, analogous compounds such as 3-methoxy-2-methylbenzaldehyde have been synthesized industrially using catalytic methylation methods:

- Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

- Methylating agents: Methyl iodide or dimethyl sulfate.

- Conditions: Reflux under inert atmosphere to improve selectivity and yield.

- Purification: Distillation or recrystallization to achieve high purity.

This approach enhances reaction efficiency and reduces by-products, suitable for large-scale synthesis.

Direct Formylation of Methoxy-Toluene Derivatives (Alternative Routes)

Another synthetic strategy involves the formylation of methoxy-substituted toluenes (e.g., 5-methoxy-2-methylbenzene) to introduce the aldehyde group at the desired position.

-

- Reimer-Tiemann reaction (phenol formylation) is less selective and often yields multiple isomers.

- Vilsmeier-Haack reaction using DMF and POCl3 can selectively formylate aromatic rings with activating groups.

- Catalytic carbonylation of methoxy-toluene derivatives under controlled conditions.

-

- Regioselectivity must be carefully controlled to obtain the 2-methyl-5-methoxy substitution pattern.

- Side reactions and over-formylation can occur.

Though less commonly used for this specific compound, these methods are valuable alternatives in research settings.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation with Dimethyl Sulfate | 2-Hydroxy-5-methylbenzaldehyde | Dimethyl sulfate, K2CO3, acetone, reflux | 70-82 | High yield, simple, economical | Requires handling toxic methylating agents |

| Catalytic Methylation | 3-Hydroxy-2-methylbenzaldehyde | Pd/C catalyst, methyl iodide, reflux | High | Efficient, scalable | Catalyst cost, requires inert atmosphere |

| Formylation of Methoxy-Toluene | 5-Methoxy-2-methylbenzene | Vilsmeier-Haack (DMF, POCl3) | Moderate | Direct introduction of aldehyde | Regioselectivity challenges |

| Organocatalytic Direct Synthesis | Acetaldehyde (precursor) | Organic amine catalyst | Experimental | Green chemistry approach | Not yet established for this compound |

Research Findings and Notes

The alkylation method using dimethyl sulfate and potassium carbonate is the most documented and industrially relevant route for this compound, providing high yields and purity with straightforward workup.

The choice of base is critical; potassium carbonate outperforms sodium carbonate in promoting methylation.

Alternative methylating agents such as methyl tosylate are less effective due to purification difficulties.

Catalytic methods using palladium catalysts offer potential for improved efficiency but require more complex setups.

Emerging green synthesis methods may provide future sustainable alternatives but currently lack direct application to this compound.

Purification typically involves crystallization from water or organic solvents, with melting points around 47-48 °C confirming product identity and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: 5-Methoxy-2-methylbenzoic acid.

Reduction: 5-Methoxy-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Methoxy-2-methylbenzaldehyde has shown promise in medicinal chemistry, particularly for its potential biological activities. Research indicates that compounds with similar structural motifs can exhibit significant inhibitory effects on enzymes relevant to neurodegenerative diseases.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Synthetic Applications

- Formylation Reactions : this compound can be utilized in formylation reactions to produce substituted aromatic compounds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

- Synthesis of Novel Compounds : Researchers have employed this aldehyde in the synthesis of novel benzylidene derivatives, which have shown enhanced biological activities compared to their parent compounds .

Agricultural Chemistry

In agricultural contexts, this compound may be explored for its potential as a pheromone or attractant for pests. Its structural characteristics could contribute to developing eco-friendly pest management strategies.

Pheromone Activity

Research into related compounds has indicated that certain aromatic aldehydes can exhibit pheromone-like activities, which could be harnessed for pest control purposes . While specific studies on this compound's pheromone activity are scarce, its structural similarity to known pheromones suggests it may warrant further investigation.

Wirkmechanismus

The mechanism by which 5-Methoxy-2-methylbenzaldehyde exerts its effects involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt cellular antioxidation systems, targeting enzymes such as superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and inhibits fungal growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxy-2-methylbenzaldehyde: Similar structure but with the methoxy group at the 4-position.

2-Methoxybenzaldehyde: Lacks the methyl group at the 2-position.

3-Methoxybenzaldehyde: Methoxy group at the 3-position without the methyl group.

Uniqueness

5-Methoxy-2-methylbenzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both methoxy and methyl groups at specific positions on the benzene ring allows for unique interactions in chemical reactions and biological systems .

Biologische Aktivität

5-Methoxy-2-methylbenzaldehyde (C9H10O2) is an aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This compound is characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the benzaldehyde structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an organic compound with the following properties:

- Molecular Formula : C9H10O2

- Molecular Weight : 150.18 g/mol

- Log P : 1.95 (indicating moderate lipophilicity, which may influence its bioavailability)

The structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a versatile precursor in organic synthesis .

Antifungal Properties

Research has indicated that this compound exhibits antifungal activity by disrupting cellular antioxidation systems in fungi. It has been shown to inhibit the growth of various fungal species by affecting biochemical pathways associated with oxidative stress .

Interaction with Enzymes

The compound interacts with key enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase. These interactions can lead to increased oxidative stress in target cells, contributing to its antifungal effects.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antifungal Efficacy : A study demonstrated that this compound could enhance the efficacy of conventional antifungal agents by acting as a chemosensitizer, particularly at lower doses.

- Cellular Effects : In laboratory settings, this compound was observed to induce oxidative stress in fungal cells, leading to cell death. The temporal effects of this compound were noted to change over time, emphasizing the importance of dosage and exposure duration in its antifungal activity.

Biochemical Analysis

The biochemical properties of this compound were explored through various assays:

- Oxidation Potential : The aldehyde group can be oxidized to form 5-Methoxy-2-methylbenzoic acid.

- Reduction Potential : It can also be reduced to yield 5-Methoxy-2-methylbenzyl alcohol.

These reactions highlight its potential utility in synthetic chemistry.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilicity. This property facilitates its transport across cell membranes, influencing its distribution within tissues and cells .

Applications in Medicine and Agriculture

This compound serves as a precursor for synthesizing biologically active compounds. Its antifungal properties make it a candidate for developing new antifungal agents. Additionally, its role in disrupting pest behavior has been explored; similar compounds have been shown to repel certain insect species effectively .

Summary Table of Biological Activities

Q & A

Q. What functionalization strategies expand the utility of this compound in medicinal chemistry?

- Derivatization :

- Schiff Bases : Condense with amines to form imines for metal coordination studies (e.g., Ru(III) complexes) .

- Electrophilic Substitution : Brominate the aromatic ring for cross-coupling reactions (Suzuki-Miyaura) .

- SAR Insights : Compare bioactivity of methyl vs. methoxy analogs (e.g., 5-Methoxy-2-fluorobenzaldehyde’s enhanced lipophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.